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Compound of Interest

Compound Name: AS1842856

Cat. No.: B605605

Introduction

AS1842856 is a potent, cell-permeable small molecule widely recognized for its inhibitory
action against the Forkhead box protein O1 (FOXO1) transcription factor.[1][2] FOXOL1l is a
critical regulator of numerous cellular processes, including metabolism, cell cycle progression,
and apoptosis, making it an attractive target for therapeutic intervention in diseases like
diabetes and cancer.[1][3] However, the utility of any chemical probe in research and drug
development hinges on its specificity. This guide provides an objective comparison of
AS1842856's activity against its primary target and other kinases, supported by kinase profiling
data, to help researchers critically evaluate its suitability for their experimental needs.

Primary Target and Off-Target Activity

AS1842856 acts as a potent inhibitor of FOXO1-mediated transcriptional activity, with a
reported IC50 value of approximately 33 nM.[1][2] It functions by directly binding to the active,
unphosphorylated form of FOXO1, thereby blocking its ability to transactivate target genes.[1]

While effective against FOXO1, comprehensive kinase profiling has revealed that AS1842856
is not entirely selective. Unbiased kinome screening has identified Glycogen Synthase Kinase
3 (GSK3), specifically its alpha (GSK3a) and beta (GSK3[) isoforms, as significant off-targets.
[4][5][6] This dual-inhibitor characteristic is a crucial consideration for researchers, as GSK3 is
a key component in a multitude of signaling pathways, including the Wnt/3-catenin and insulin
signaling pathways.[7][8]
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Data Presentation: Kinase Inhibition Profile of
AS1842856

The following table summarizes the inhibitory activity of AS1842856 against its primary target
and key off-targets as determined by in vitro kinase assays. This quantitative data allows for a

direct comparison of the compound's potency and selectivity.
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Target Type Potency / Inhibition  Notes
A transcription factor,
not a kinase. Inhibition
FOXO01 Primary Target IC50: ~33 nM[1][2] is measured via
transcriptional activity
assays.
Significant inhibition at
) >70% inhibition @ a concentration
GSK3a Off-Target Kinase o
100 nM[4] relevant for in vitro
studies.
o Significant inhibition,
) >70% inhibition @
GSK3p Off-Target Kinase comparable to
100 nM[4]
GSKa3a.
) <55% inhibition @ Moderate off-target
PIM3 Off-Target Kinase o
100 nM[4] activity.
) <55% inhibition @ Moderate off-target
CDK18 Off-Target Kinase o
100 nM[4] activity.
) <55% inhibition @ Moderate off-target
DYRK1B Off-Target Kinase o
100 nM[4] activity.
Demonstrates
Related Transcription 3% inhibition @ 100 selectivity for FOXO1
FOX03a
Factor nM[1] over other FOXO
family members.
Demonstrates
Related Transcription 20% inhibition @ 100 selectivity for FOXO1
FOX0O4

Factor

nM[1]

over other FOXO

family members.

Comparison with Alternatives and Experimental Considerations

The significant off-target inhibition of GSK3a/(3 positions AS1842856 as a dual FOXO1/GSK3
inhibitor.[4][5] This has important implications for data interpretation. For instance, phenotypic
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effects observed following treatment with AS1842856 could be a result of FOXOL1 inhibition,
GSK3 inhibition, or a combination of both.

For studies aiming to specifically dissect the role of FOXO1, the following approaches are
recommended:

» Genetic Validation: Complementing inhibitor studies with genetic approaches, such as
siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of FOXO1, can help confirm
that the observed phenotype is on-target.

o Use of More Selective Probes: Studies have identified other compounds, such as a tool
compound referred to as '10', which demonstrate higher selectivity for FOXO1 with minimal
off-target effects.[2] When possible, employing these more selective inhibitors can provide
clearer insights into FOXO1-specific functions.[2]

Experimental Protocols & Visualizations

To ensure robust and reproducible results, standardized methodologies are essential. Below is
a detailed protocol for a radiometric kinase assay, considered the "gold standard" for kinase
profiling due to its direct measurement of enzymatic activity.[9]

Protocol: Radiometric Kinase Profiling Assay (HotSpot
Assay)

This method measures the transfer of a radiolabeled phosphate from [y-33P]-ATP to a specific
substrate peptide by the kinase of interest.

1. Reagent Preparation:

o Kinase Buffer: Prepare a suitable reaction buffer containing buffering agents (e.g., HEPES),
salts (e.g., MgCl2), and co-factors specific to the kinase being tested.

e ATP Mix: Prepare a solution of unlabeled ATP at a concentration at or near the Km for the
specific kinase. Spike this solution with [y-33P]-ATP.

e Compound Dilution: Serially dilute AS1842856 or other test compounds in an appropriate
solvent (e.g., DMSO) to create a range of concentrations for IC50 determination.
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e Kinase & Substrate: Dilute the purified kinase enzyme and its corresponding substrate
peptide in the kinase buffer to their final desired concentrations.

2. Assay Procedure:

e Reaction Initiation: In a microplate, combine the kinase, substrate, and the test compound
(AS1842856). Initiate the kinase reaction by adding the [y-33P]-ATP mix.

¢ Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a
predetermined period to allow for substrate phosphorylation.

« Reaction Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.

e Substrate Capture: Spot the reaction mixtures onto phosphocellulose filter paper (e.g., P81).
The phosphorylated substrate will bind to the paper, while the unreacted [y-33P]-ATP will not.
[10]

e Washing: Thoroughly wash the filter paper with phosphoric acid to remove all unbound
radiolabeled ATP.[11]

3. Data Acquisition and Analysis:

o Detection: Dry the filter paper and measure the incorporated radioactivity using a scintillation
counter or a phosphorimager.[10][11]

» Calculation: The amount of radioactivity detected is directly proportional to the kinase activity.

» |C50 Determination: Plot the percentage of remaining kinase activity against the logarithm of
the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the
IC50 value.

Visualizations

To better illustrate the concepts discussed, the following diagrams outline the relevant signaling
pathway and the experimental workflow.

Caption: PI3K/Akt signaling pathway leading to FOXO1 inactivation.
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1. Compound Plating
(Serial dilution of AS1842856)

2. Reagent Addition
(Kinase, Substrate)

3. Reaction Initiation
(Add [y-33P]-ATP)

:

4. Incubation
(e.g., 30°C)

5. Termination & Spotting
(Add acid, spot on filter paper)

6. Washing
(Remove unbound ATP)

7. Detection
(Scintillation Counting)

8. Data Analysis
(Calculate % Inhibition, 1C50)

Radiometric Kinase Profiling Workflow

Click to download full resolution via product page

Caption: Workflow for a radiometric kinase profiling assay.
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Conclusion

AS1842856 is a potent inhibitor of the FOXO1 transcription factor but also demonstrates
significant inhibitory activity against GSK3a and GSK3[ kinases. This dual activity profile is a
critical factor that researchers must consider when designing experiments and interpreting
results. While AS1842856 remains a valuable tool, particularly for studying cellular processes
regulated by both FOXO1 and GSKa3, its use as a highly specific FOXO1 probe is context-
dependent. For studies requiring the unambiguous attribution of an effect to FOXO1 inhibition,
it is advisable to use AS1842856 in parallel with genetic validation methods or to employ
alternative, more highly selective inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b605605#validating-the-specificity-of-as1842856-
using-kinase-profiling-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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